molecular formula C18H23N3O5S B2978074 Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235653-46-9

Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2978074
CAS RN: 1235653-46-9
M. Wt: 393.46
InChI Key: UJZWYFMPSFTUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a 3,5-dimethylisoxazole group and a sulfonamido group.

Scientific Research Applications

Beta(3) Agonists Development

A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, related in structure to Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate, was synthesized and evaluated for their biological activity on the human beta(3)-adrenergic receptor (AR). These compounds showed potent full agonist activity at the beta(3) receptor, indicating their potential use in treating conditions like obesity and diabetes due to their selective activation of this receptor, which is known to influence lipid metabolism and glucose regulation. The study identified compounds with significant selectivity over beta(1)- and beta(2)-ARs, demonstrating the possibility of developing targeted treatments with fewer side effects (Baihua Hu et al., 2001).

Anticancer Activity

Another study evaluated the anticancer activity of a novel 1, 2, 4 - triazole derivative, structurally related to the chemical of interest, against tumor-induced in Swiss albino male mice. The compound showed a considerable improvement in the life span and reduction in tumor size, demonstrating potent anticancer activity. This suggests the potential of such derivatives in cancer therapy, offering a new avenue for the development of anticancer agents (K. Arul & A. Smith, 2016).

Antibacterial Agents

Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, which includes the core structure of Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate, aimed at developing potent antibacterial agents. These compounds exhibited high antibacterial activity, indicating their utility in addressing bacterial infections and the ongoing challenge of antibiotic resistance. This highlights the potential for developing new, effective antibacterial drugs based on sulfonamide-derived compounds (M. E. Azab et al., 2013).

Antiproliferative Agents

A study on the design and synthesis of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, related to the chemical structure of interest, showed these compounds to possess moderate to good antiproliferative activity against several cancer cell lines. This research suggests the potential for these derivatives as lead compounds in the development of new antitumor agents, offering insights into the structure-activity relationship and paving the way for the creation of more effective cancer therapies (Dongjun Fu et al., 2017).

Mechanism of Action

properties

IUPAC Name

phenyl 4-[[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-13-17(14(2)26-20-13)27(23,24)19-12-15-8-10-21(11-9-15)18(22)25-16-6-4-3-5-7-16/h3-7,15,19H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZWYFMPSFTUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate

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